molecular formula C9H18O3Si B6317112 Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate CAS No. 33606-83-6

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate

Cat. No. B6317112
CAS RN: 33606-83-6
M. Wt: 202.32 g/mol
InChI Key: TYQSGJQIXZTWHI-FPLPWBNLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is synthesized from 2-trimethylsilylethanol in high yield . This imidate is an effective reagent for the formation of 2-trimethylsilylethyl esters .

properties

IUPAC Name

ethyl (Z)-3-trimethylsilyloxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-6-11-9(10)7-8(2)12-13(3,4)5/h7H,6H2,1-5H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQSGJQIXZTWHI-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

182.21 g (1.4 mol) of ethyl acetoacetate and 169.98 g (1.4 mol) of triethylamine were dissolved in a mixed solvent of 182 mL of tetrahydrofuran and 1.64 L of hexane under nitrogen atmosphere. To this solution, 167.3 g (1.54 mol) of trimethylsilyl chloride was added dropwise at a temperature of 21 to 45° C., and then the solution was stirred at 25° C. for 3 hours. The reaction mixture was cooled to 10° C., the reaction was ceased by adding 547 mL of water thereto and an organic layer was separated. The organic layer was washed two times with 273 mL of water, dried over 54.7 g of anhydrous magnesium sulfate, and then filtered. The solvent was evaporated to obtain 301.3 g (crude yield 106.4%) of 3-(trimethylsilyloxy) but-2-enoic acid ethyl ester.
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182.21 g
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169.98 g
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182 mL
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1.64 L
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167.3 g
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547 mL
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Synthesis routes and methods III

Procedure details

A solution of 31.9 mL (0.25 mole) of ethyl acetoacetate is stirred in hexane (350 mL) at room temperature. Triethylamine (42 mL, 0.30 mole) is added, followed by dropwise addition of trimethylsilyl chloride (35 mL, 0.276 mole) keeping the internal temperature below 25° C. using a water bath (about 18° C.). The thick white slurry is stirred overnight at room temperature. 200 mL of hexane is then added and the mixture stirred in an ice bath for 1 hour. The mixture is filtered and the solids are washed with 50 mL of cold hexane. Evaporation of the combined filtrate and washings gives 46 g of 3-trimethylsilanyloxy-but-2-enoic acid ethyl ester as a colorless, slightly cloudy oil. This material is used without further purification in the following step.
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31.9 mL
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350 mL
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42 mL
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35 mL
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200 mL
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